2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine
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Overview
Description
2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine is a heterocyclic organic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-chloropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides and reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines and pyridines.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives of pyrimidine and pyridine.
Scientific Research Applications
2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Shares the pyridine ring but lacks the pyrimidine component.
2-Chloropyrimidine: Contains the pyrimidine ring but lacks the pyridine component.
4-Chloropyridine: Similar structure but with chlorine at a different position.
Uniqueness
2-Chloro-4-(2-chloropyridin-4-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C9H5Cl2N3 |
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Molecular Weight |
226.06 g/mol |
IUPAC Name |
2-chloro-4-(2-chloropyridin-4-yl)pyrimidine |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-5-6(1-3-12-8)7-2-4-13-9(11)14-7/h1-5H |
InChI Key |
XOLXFAOAAKEICS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=NC=C2)Cl)Cl |
Origin of Product |
United States |
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